molecular formula C8H4N2O B066919 Furo[3,2-b]pyridine-5-carbonitrile CAS No. 182691-67-4

Furo[3,2-b]pyridine-5-carbonitrile

Cat. No.: B066919
CAS No.: 182691-67-4
M. Wt: 144.13 g/mol
InChI Key: DDIPUICPRRNHHG-UHFFFAOYSA-N
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Description

Furo[3,2-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its versatile pharmacological properties. This compound is part of the furo[3,2-b]pyridine family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furo[3,2-b]pyridine-5-carbonitrile typically involves the cyclization of chalcones bearing specific substituents. One common method includes the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications. For example, chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits can be used as starting materials .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Furo[3,2-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield furo[3,2-b]pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds .

Scientific Research Applications

Furo[3,2-b]pyridine-5-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furo[3,2-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt key cellular signaling pathways by binding to serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). This disruption leads to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furo[3,2-b]pyridine-5-carbonitrile stands out due to its specific binding affinities and the ability to target multiple pathways simultaneously. This multi-target approach enhances its therapeutic potential and makes it a promising candidate for further drug development .

Properties

IUPAC Name

furo[3,2-b]pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O/c9-5-6-1-2-8-7(10-6)3-4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIPUICPRRNHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)N=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441970
Record name Furo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182691-67-4
Record name Furo[3,2-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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